3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-12-18(25-6-2-3-7-25)23-19(22-15)26-10-8-24(9-11-26)17-14-21-5-4-16(17)13-20/h4-5,12,14H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNLZIVGNSEUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to show selectivity towards various biological targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs).
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities. For instance, some pyrrolidine derivatives have shown inhibitory activity against influenza A.
Pharmacokinetics
Modifications of similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, have been reported to alter their pharmacokinetic profiles.
Biological Activity
3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound's molecular formula is with a molecular weight of 306.41 g/mol. Its structure features a pyridine core substituted with a piperazine and pyrimidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.41 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been noted for its potential as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Specifically, it may elevate intracellular levels of cyclic guanosine monophosphate (cGMP), leading to enhanced neuronal signaling and cognitive function .
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrimidine structures exhibit antimicrobial properties. The presence of the piperazine and pyrrolidine groups enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against bacterial and viral pathogens .
Neuroprotective Effects
In rodent models, the compound has demonstrated procognitive activity, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases. It has been shown to stabilize synaptic function in models of Alzheimer's disease .
Case Studies
- Study on Cognitive Enhancement : In a study involving rodents, the administration of the compound resulted in elevated cGMP levels in both the brain and cerebrospinal fluid (CSF), correlating with improved cognitive performance in memory tasks .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyridine derivatives, showing that this compound exhibited significant inhibitory activity against several bacterial strains, outperforming traditional antibiotics in some cases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : The initial step involves synthesizing the pyrimidine ring through cyclization reactions using amidines and β-diketones.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through an amide coupling reaction, often utilizing coupling agents like EDCI or HOBt .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including the target compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific tyrosine kinases, which are crucial in cancer cell proliferation. For instance, modifications of similar structures have shown effectiveness against various cancer types, including leukemia and solid tumors .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings have been linked to antidepressant and anxiolytic effects. Studies suggest that derivatives may interact with serotonin and dopamine receptors, making them candidates for treating mood disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of drug candidates. The presence of the pyrimidine and piperazine groups in this compound allows for extensive SAR studies, which can lead to the development of more potent derivatives. Research has shown that small modifications in these functional groups can significantly impact biological activity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. For example, changing substituents on the pyrimidine ring can enhance selectivity towards specific targets or improve pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a derivative similar to 3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile on human leukemia cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that this class of compounds could serve as a basis for developing new anticancer therapies .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, a related compound was tested for its effects on anxiety-like behavior in animal models. The results indicated that administration of the compound led to a significant reduction in anxiety-related behaviors, supporting its potential use as an anxiolytic agent .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related molecules from the provided evidence:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s pyrrolidine group (logP ~2.5 estimated) offers moderate lipophilicity, whereas the naphthalene derivative () is highly hydrophobic (logP >4).
- Solubility : Piperazine and morpholine moieties (e.g., ) enhance aqueous solubility compared to piperidine or pyrrolidine.
- Metabolic Stability : Carbonitrile groups (target compound, ) may reduce oxidative metabolism, while naphthalene () could increase susceptibility to CYP450 oxidation.
Preparation Methods
Pyrimidine Core Synthesis
The 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl subunit is synthesized via cyclocondensation of β-diketones or through palladium-catalyzed cross-coupling. A representative route involves:
-
Formation of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine : Reacting 4,6-dichloropyrimidine with pyrrolidine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
-
Methylation at C4 : Treating the intermediate with methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C to introduce the methyl group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrrolidine, K₂CO₃, DMF, 80°C | 78% |
| 2 | MeI, LDA, THF, −78°C | 65% |
Piperazine-Pyridine Intermediate
The piperazine-linked pyridine-carbonitrile moiety is prepared via nucleophilic aromatic substitution (NAS):
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4-Cyano-3-nitropyridine is reacted with piperazine in refluxing ethanol (12 h, 80°C) to yield 3-nitro-4-(piperazin-1-yl)pyridine.
-
Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C, MeOH) converts the nitro group to an amine (90% yield).
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the pyrimidine and piperazine-pyridine intermediates:
-
Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 h.
-
Yield : 68–72% after purification via silica gel chromatography.
Microwave-Assisted Coupling
Accelerated synthesis using microwave irradiation reduces reaction times:
-
Protocol : Combine intermediates with TFA (trifluoroacetic acid) in iPrOH, irradiate at 105°C for 2 h.
| Method | Catalyst | Time | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | 24 h | 70% |
| Microwave | TFA | 2 h | 85% |
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
The C2 position of pyrimidine is more reactive toward nucleophilic substitution than C4, necessitating careful control of stoichiometry and temperature to avoid bis-adducts. Excess piperazine (1.5 equiv) and stepwise heating (50°C → 80°C) improve selectivity.
Purification Challenges
The final compound’s polarity complicates isolation. Semi-preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) achieves >95% purity.
Analytical Characterization
Structural Confirmation
Q & A
Q. What are the optimal synthetic routes for 3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, bromination of intermediates (e.g., using Br₂/AcOH) followed by piperazine coupling under reflux with polar aprotic solvents like DMF or DCM is common. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to achieve yields >70% and purity >95%. Monitoring via TLC or HPLC ensures step completion, and purification employs column chromatography or recrystallization .
Q. How is the compound structurally characterized, and which analytical techniques are critical for validation?
X-ray crystallography (for solid-state conformation), NMR (¹H/¹³C for functional group verification), and HRMS (for molecular mass confirmation) are essential. For instance, single-crystal X-ray studies of similar pyrimidine-piperazine hybrids reveal planar heterocyclic cores and hydrogen-bonding patterns influencing stability . Purity is assessed via HPLC with UV detection (λ = 254 nm) and retention time matching against standards .
Q. What are the primary pharmacological targets of this compound, and how is binding affinity assessed?
The compound’s piperazine-pyrimidine scaffold suggests kinase or GPCR targeting. In vitro assays (e.g., fluorescence polarization for kinase inhibition, radioligand displacement for receptor binding) quantify IC₅₀ values. Molecular docking (using AutoDock Vina or Schrödinger) predicts interactions with active sites, validated by mutagenesis studies .
Advanced Research Questions
Q. How does structural modification of the pyrrolidine or pyrimidine moieties affect target selectivity and potency?
Systematic SAR studies show that substituting the pyrrolidine nitrogen with bulkier groups (e.g., cyclopropyl) enhances selectivity for dopamine D3 over D2 receptors by reducing steric clash. Pyrimidine ring fluorination improves metabolic stability (t½ > 2 h in microsomes) but may reduce aqueous solubility, requiring formulation optimization .
Q. What experimental strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Solutions include:
- Prodrug design : Esterification of the carbonitrile group to enhance permeability.
- CYP450 profiling : Identify metabolic hotspots (e.g., piperazine N-oxidation) for deuteration or blocking .
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS and biomarker assays .
Q. How can computational methods streamline the optimization of reaction pathways and reduce trial-and-error synthesis?
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning (e.g., Bayesian optimization) predict feasible reaction pathways. For example, ICReDD’s workflow integrates computed activation energies with robotic high-throughput screening to prioritize solvent/catalyst combinations, reducing development time by 40% .
Q. What strategies improve the compound’s selectivity against off-target proteins with similar binding pockets?
- Alchemical free-energy calculations : Compare binding affinities for homologous targets (e.g., EGFR vs. HER2).
- Cryo-EM or XFEL : Resolve target-ligand complexes at sub-Å resolution to guide structure-based design.
- Phage display libraries : Identify peptide motifs that disrupt off-target interactions .
Methodological Considerations
Q. How are stability and degradation profiles evaluated under physiological conditions?
Forced degradation studies (acid/base/oxidative stress) followed by LC-MS identify major degradation products (e.g., hydrolysis of the carbonitrile group to amide). Accelerated stability testing (40°C/75% RH for 6 months) informs formulation requirements (e.g., lyophilization for hygroscopic compounds) .
Q. What in silico tools predict ADMET properties, and how are these validated experimentally?
Tools like SwissADME and ADMET Predictor estimate logP (target: 2–3), BBB permeability, and CYP inhibition. Experimental validation includes:
- Parallel artificial membrane permeability assay (PAMPA) : For passive diffusion.
- Caco-2 monolayer assay : For active transport and efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
